

Application Notes: Seahorse Assay with NCATS-SM1441 Treatment

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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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Introduction

NCATS-SM1441 is a potent, small-molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway that catalyzes the conversion of pyruvate to lactate.[1] By targeting both LDHA and LDHB isoforms, **NCATS-SM1441** disrupts the regeneration of NAD⁺ from NADH, a necessary step for sustained high rates of glycolysis.[2] This inhibition forces a metabolic shift in cancer cells, decreasing their reliance on glycolysis and increasing their dependence on mitochondrial respiration. This application note describes the use of the Agilent Seahorse XF Analyzer to measure the real-time effects of **NCATS-SM1441** on cellular metabolism, specifically focusing on the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR).

Principle of the Assay

The Seahorse XF Analyzer measures two key parameters of cellular metabolism simultaneously:

- Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation.
- Extracellular Acidification Rate (ECAR): An indicator of glycolysis, primarily resulting from the production and extrusion of lactate.[3]

By using specific inhibitors of mitochondrial respiration and glycolysis in conjunction with the compound of interest (**NCATS-SM1441**), a detailed profile of a cell's metabolic phenotype and its response to treatment can be generated. The Seahorse XF Glycolysis Stress Test is particularly relevant for assessing the impact of LDH inhibitors like **NCATS-SM1441**.^[4]

Data Presentation

The following tables summarize the expected quantitative data from Seahorse XF assays upon treatment with an LDH inhibitor like **NCATS-SM1441**, based on findings from studies on potent LDH inhibitors.^{[5][6]} The data demonstrates a dose-dependent decrease in glycolytic activity and a corresponding increase in mitochondrial respiration.

Table 1: Effect of **NCATS-SM1441** on Glycolytic Parameters (ECAR)

| Treatment Condition | Basal Glycolysis (ECAR, mpH/min) | Glycolytic Capacity (ECAR, mpH/min) | Glycolytic Reserve (%) |
|----------------------|----------------------------------|-------------------------------------|------------------------|
| Vehicle Control | 50 ± 5 | 80 ± 7 | 60% |
| NCATS-SM1441 (1 µM) | 35 ± 4 | 55 ± 6 | 36% |
| NCATS-SM1441 (5 µM) | 20 ± 3 | 30 ± 4 | 33% |
| NCATS-SM1441 (10 µM) | 10 ± 2 | 15 ± 3 | 33% |

Data are presented as mean ± standard deviation and are representative of expected results based on published studies.^[5]

Table 2: Effect of **NCATS-SM1441** on Mitochondrial Respiration (OCR)

| Treatment Condition | Basal Respiration (OCR, pmol/min) | ATP-linked Respiration (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
|----------------------|-----------------------------------|--|-------------------------------------|--------------------------------|
| Vehicle Control | 100 ± 10 | 70 ± 8 | 200 ± 15 | 100% |
| NCATS-SM1441 (1 µM) | 125 ± 12 | 85 ± 9 | 230 ± 18 | 84% |
| NCATS-SM1441 (5 µM) | 140 ± 15 | 95 ± 10 | 250 ± 20 | 79% |
| NCATS-SM1441 (10 µM) | 150 ± 16 | 100 ± 11 | 260 ± 22 | 73% |

Data are presented as mean ± standard deviation and are representative of expected results based on published studies.[\[5\]](#)

Experimental Protocols

1. Seahorse XF Glycolysis Stress Test Protocol for **NCATS-SM1441** Treatment

This protocol is designed to assess the impact of **NCATS-SM1441** on the glycolytic function of adherent cells.

Materials:

- Agilent Seahorse XF Cell Culture Microplates
- Agilent Seahorse XF Calibrant
- Seahorse XF Base Medium (e.g., DMEM, supplemented with 2 mM glutamine, pH 7.4)
- **NCATS-SM1441** (stock solution in DMSO)
- Glucose (10 mM final concentration)
- Oligomycin (1 µM final concentration)

- 2-Deoxyglucose (2-DG) (50 mM final concentration)

Procedure:

- Cell Seeding:
 - Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density (e.g., 20,000 - 80,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Hydrate Sensor Cartridge:
 - One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
- Prepare Assay Medium and Compound Plate:
 - On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
 - Prepare working solutions of **NCATS-SM1441** at various concentrations in the assay medium.
 - Prepare 10x stock solutions of glucose, oligomycin, and 2-DG in the assay medium.
 - Load the injection ports of the hydrated sensor cartridge as follows:
 - Port A: Glucose (for all wells)
 - Port B: Oligomycin (for all wells)
 - Port C: 2-Deoxyglucose (for all wells)
 - Port D: Can be used for an additional compound if needed.
- Cell Plate Preparation:

- Remove the cell culture medium from the Seahorse plate and wash twice with the warmed assay medium.
- Add the appropriate volume of assay medium containing either vehicle (DMSO) or the desired concentration of **NCATS-SM1441** to each well.
- Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Run the Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the Glycolysis Stress Test protocol.
 - The instrument will measure basal ECAR and OCR, then sequentially inject the compounds from ports A, B, and C, measuring the metabolic response after each injection.

2. Seahorse XF Cell Mito Stress Test Protocol for **NCATS-SM1441** Treatment

This protocol assesses the effect of **NCATS-SM1441** on mitochondrial respiration.

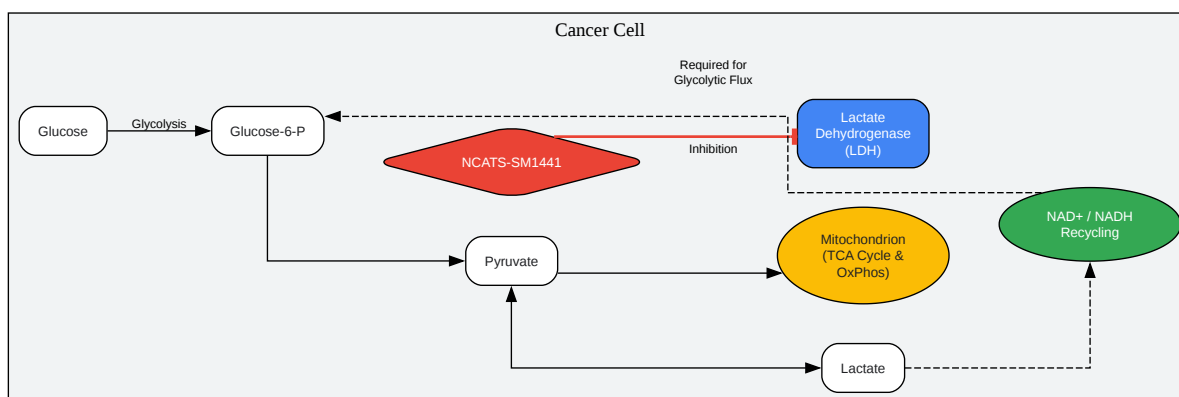
Materials:

- Agilent Seahorse XF Cell Culture Microplates
- Agilent Seahorse XF Calibrant
- Seahorse XF Assay Medium (e.g., DMEM, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4)
- **NCATS-SM1441** (stock solution in DMSO)
- Oligomycin (1 µM final concentration)
- FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) (1 µM final concentration)
- Rotenone/Antimycin A (0.5 µM final concentration)

Procedure:

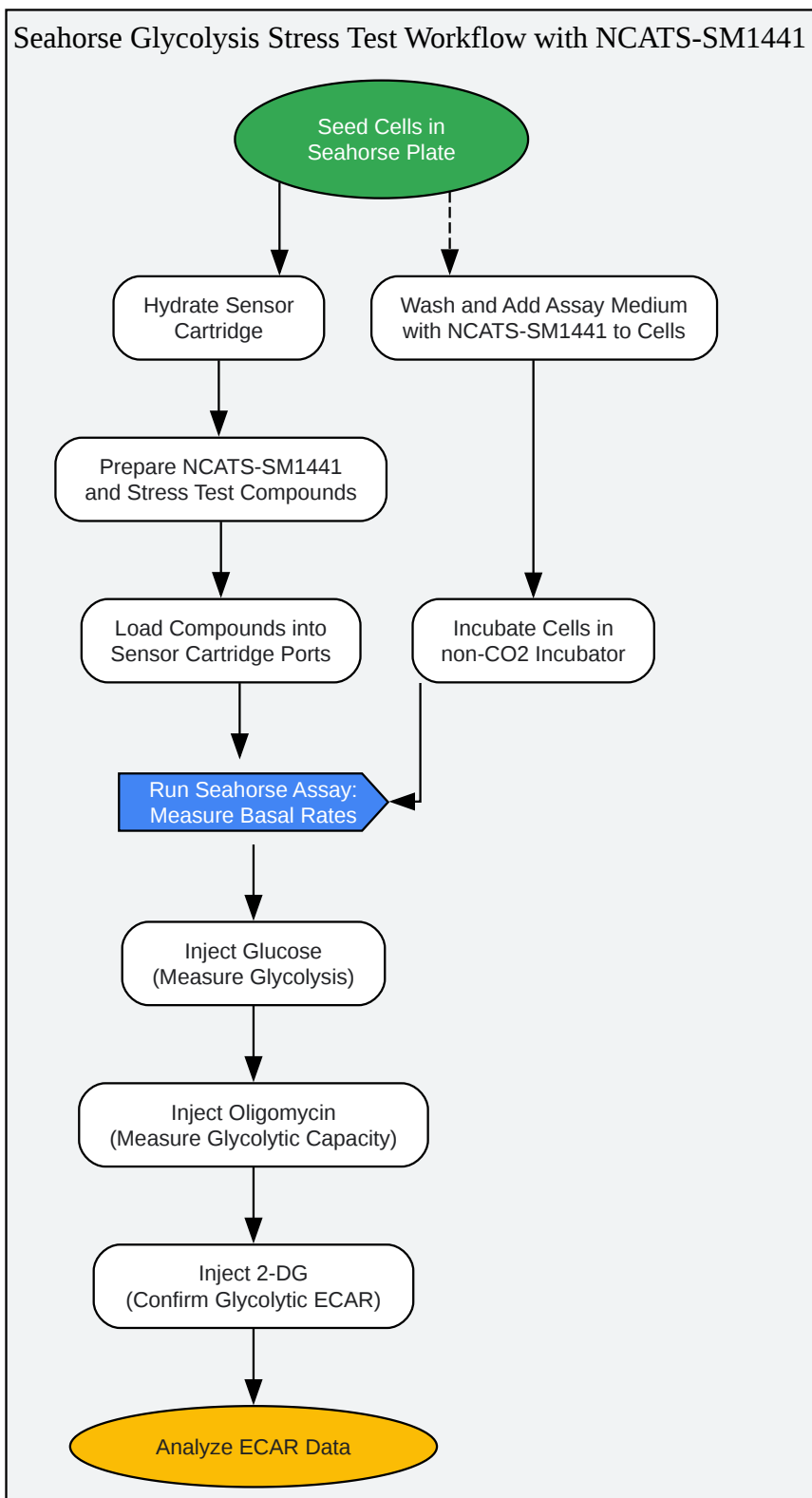
- Cell Seeding and Sensor Cartridge Hydration:
 - Follow steps 1 and 2 from the Glycolysis Stress Test protocol.
- Prepare Assay Medium and Compound Plate:
 - On the day of the assay, warm the Seahorse XF Assay Medium to 37°C.
 - Prepare working solutions of **NCATS-SM1441** at various concentrations in the assay medium.
 - Prepare 10x stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
 - Load the injection ports of the hydrated sensor cartridge as follows:
 - Port A: Oligomycin
 - Port B: FCCP
 - Port C: Rotenone/Antimycin A
 - Port D: Can be used for an additional compound if needed.
- Cell Plate Preparation:
 - Follow step 4 from the Glycolysis Stress Test protocol.
- Run the Seahorse XF Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the Cell Mito Stress Test protocol.
 - The instrument will measure basal OCR and ECAR, then sequentially inject the compounds from ports A, B, and C, measuring the metabolic response after each injection.

Mandatory Visualization



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Caption: Signaling pathway of glycolysis inhibition by **NCATS-SM1441**.



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Caption: Experimental workflow for the Seahorse Glycolysis Stress Test.

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